molecular formula C6H8N2O B8131511 5-Amino-1-(trideuteriomethyl)pyridin-2-one

5-Amino-1-(trideuteriomethyl)pyridin-2-one

Cat. No.: B8131511
M. Wt: 127.16 g/mol
InChI Key: OQHLYZTVUZZSRR-FIBGUPNXSA-N
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Description

5-Amino-1-(trideuteriomethyl)pyridin-2-one is a deuterated analog of a pyridinone derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of deuterium atoms can influence the compound’s metabolic stability and pharmacokinetic properties, making it a valuable tool in drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(trideuteriomethyl)pyridin-2-one typically involves the introduction of deuterium atoms into the pyridinone structure. One common method is the deuterium exchange reaction, where hydrogen atoms in the precursor compound are replaced with deuterium. This can be achieved using deuterated reagents under specific conditions, such as elevated temperatures and the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuterium exchange reactions or other methods that ensure high yield and purity. The choice of method depends on factors such as cost, availability of deuterated reagents, and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(trideuteriomethyl)pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

5-Amino-1-(trideuteriomethyl)pyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of diseases where deuterium substitution can improve drug properties.

    Industry: Utilized in the development of materials with specific properties, such as increased stability or altered reactivity.

Mechanism of Action

The mechanism of action of 5-Amino-1-(trideuteriomethyl)pyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to altered biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-methylpyridin-2(1H)-one: The non-deuterated analog of the compound.

    5-Amino-1-ethylpyridin-2(1H)-one: A similar compound with an ethyl group instead of a methyl group.

    5-Amino-1-(methyl-D3)pyridin-3(1H)-one: A positional isomer with the amino group at a different position.

Uniqueness

5-Amino-1-(trideuteriomethyl)pyridin-2-one is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic properties. This makes it a valuable tool in drug development and other scientific research applications.

Properties

IUPAC Name

5-amino-1-(trideuteriomethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-8-4-5(7)2-3-6(8)9/h2-4H,7H2,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHLYZTVUZZSRR-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(C=CC1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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